molecular formula C16H24N4OS B10870140 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10870140
M. Wt: 320.5 g/mol
InChI Key: RUUHSEMACQVEPF-UHFFFAOYSA-N
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Description

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a chemical compound with a complex structure that includes a piperazine ring, an ethylcarbamothioyl group, and a 4-methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the synthesis might involve the use of ethyl isothiocyanate to introduce the ethylcarbamothioyl group and subsequent reactions to attach the 4-methylphenylacetamide moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and acetamide-based molecules. Examples include:

Uniqueness

What sets 2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H24N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

2-[4-(ethylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H24N4OS/c1-3-17-16(22)20-10-8-19(9-11-20)12-15(21)18-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,22)(H,18,21)

InChI Key

RUUHSEMACQVEPF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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